molecular formula C11H9BrF3NO B8163855 Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone

Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone

Cat. No.: B8163855
M. Wt: 308.09 g/mol
InChI Key: AODDVTAGZZXOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone is a synthetic organic compound that features a four-membered azetidine ring. This compound is notable for its unique structure, which includes a bromine atom and a trifluoromethyl group attached to a phenyl ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone typically involves the formation of the azetidine ring followed by the introduction of the bromine and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromo-5-(trifluoromethyl)benzoyl chloride with azetidine in the presence of a base such as triethylamine can yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.

    Addition Reactions: The azetidine ring can undergo ring-opening reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Addition Reactions: Catalysts such as acids or bases can facilitate ring-opening reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic applications includes investigations into its anti-inflammatory, antiviral, and anticancer properties.

    Industry: It is employed in the development of new materials with specific chemical and physical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Azetidin-1-yl(2-chloro-5-(trifluoromethyl)phenyl)methanone: Similar structure but with a chlorine atom instead of bromine.

    Azetidin-1-yl(2-bromo-4-(trifluoromethyl)phenyl)methanone: Similar structure but with the trifluoromethyl group in a different position.

    Azetidin-1-yl(2-bromo-5-(difluoromethyl)phenyl)methanone: Similar structure but with a difluoromethyl group instead of trifluoromethyl.

Uniqueness

Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

azetidin-1-yl-[2-bromo-5-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3NO/c12-9-3-2-7(11(13,14)15)6-8(9)10(17)16-4-1-5-16/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODDVTAGZZXOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.